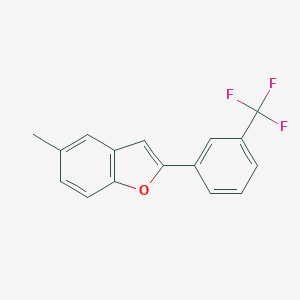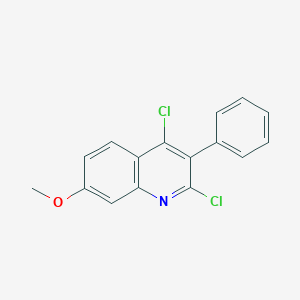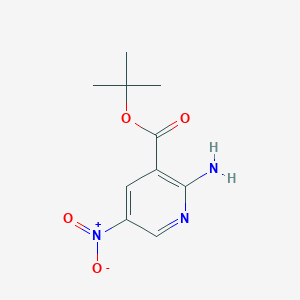
3-Pyridinecarboxylic acid, 2-amino-5-nitro-, 1,1-dimethylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxylic acid, 2-amino-5-nitro-, 1,1-dimethylethyl ester is a chemical compound that has been the subject of numerous scientific studies. Also known as TBN, it is a potent inhibitor of the enzyme nitric oxide synthase (NOS). This enzyme is responsible for the production of nitric oxide (NO), which plays a critical role in the regulation of various physiological processes. TBN has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
TBN exerts its effects through the inhibition of nitric oxide synthase (3-Pyridinecarboxylic acid, 2-amino-5-nitro-, 1,1-dimethylethyl ester), which is responsible for the production of nitric oxide (NO). NO is a key mediator of various physiological processes, including vasodilation, neurotransmission, and immune function. By inhibiting 3-Pyridinecarboxylic acid, 2-amino-5-nitro-, 1,1-dimethylethyl ester, TBN reduces the production of NO, leading to a reduction in inflammation, cancer cell proliferation, and neurodegeneration.
Biochemical and Physiological Effects:
TBN has been shown to have potent anti-inflammatory effects. In animal models of inflammation, TBN has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. It has also been shown to reduce the infiltration of immune cells into inflamed tissues.
TBN has also been shown to have anti-cancer effects. In vitro studies have shown that TBN inhibits the proliferation of various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. TBN has also been shown to induce apoptosis (cell death) in cancer cells.
实验室实验的优点和局限性
One advantage of using TBN in laboratory experiments is its potent inhibitory effects on nitric oxide synthase. This makes it a useful tool for studying the role of nitric oxide in various physiological processes. However, one limitation of using TBN is its potential toxicity. Studies have shown that TBN can cause liver damage in animals at high doses.
未来方向
There are numerous future directions for the study of TBN. One potential area of research is the development of TBN derivatives with improved potency and selectivity for specific isoforms of nitric oxide synthase. Another area of research is the development of TBN-based therapies for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to better understand the potential toxic effects of TBN and to identify strategies for mitigating these effects.
合成方法
The synthesis of TBN involves the reaction of 2-amino-5-nitropyridine with tert-butyl chloroformate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to TBN by acidification.
科学研究应用
TBN has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that TBN has potent anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the production of nitric oxide, which is involved in the pathogenesis of various diseases.
属性
CAS 编号 |
88312-66-7 |
|---|---|
产品名称 |
3-Pyridinecarboxylic acid, 2-amino-5-nitro-, 1,1-dimethylethyl ester |
分子式 |
C10H13N3O4 |
分子量 |
239.23 g/mol |
IUPAC 名称 |
tert-butyl 2-amino-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)7-4-6(13(15)16)5-12-8(7)11/h4-5H,1-3H3,(H2,11,12) |
InChI 键 |
JWBBINOQQUNVBV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])N |
规范 SMILES |
CC(C)(C)OC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B189260.png)
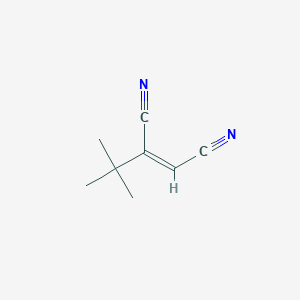
![3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B189266.png)


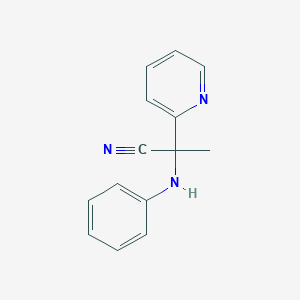
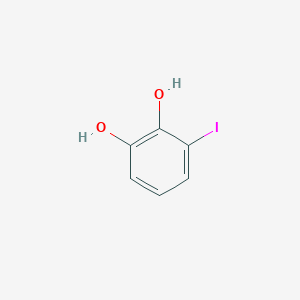
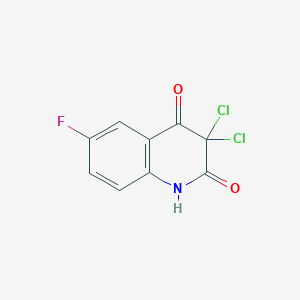
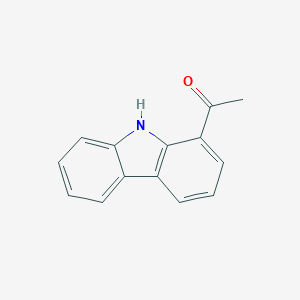
![4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B189275.png)

